Cy 3(非磺化)

描述

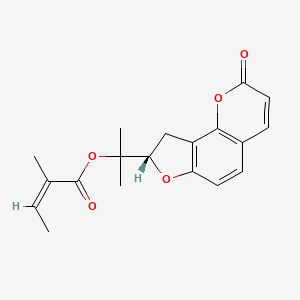

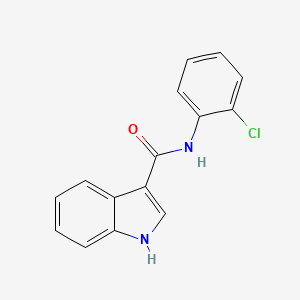

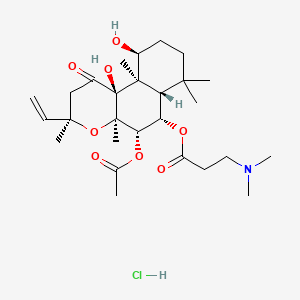

Cy 3,也称为菁染料 3,是一种属于多甲川类别的合成染料。菁染料以其两个氮原子之间的共轭体系为特征,通常形成含氮杂环体系的一部分。 Cy 3 由于其荧光特性在生物标记中得到了广泛应用,这使其适用于各种成像和检测应用 .

科学研究应用

Cy 3 由于其荧光特性在科学研究中得到了广泛应用。一些关键应用包括:

化学: Cy 3 被用作各种化学测定中的荧光探针,以检测和量化特定分子。

生物学: 在生物学研究中,Cy 3 用于标记核酸、蛋白质和其他生物分子。

医学: Cy 3 标记的抗体和探针用于诊断检测,以检测与疾病相关的特定生物标志物。

5. 作用机理

Cy 3 发挥作用的机制主要基于其在光激发下发出荧光的能力。染料在特定波长(约 555 nm)处吸收光,并在更长波长(约 569 nm)处发射光。该特性使 Cy 3 能够在各种应用中用作荧光标记。 Cy 3 的分子靶标包括核酸和蛋白质,它与它们共价或非共价结合,从而实现可视化和量化 .

作用机制

Target of Action

Cy 3 (Non-Sulfonated), also known as Cyanine3, is a traditional fluorescent label for proteins and nucleic acids . It is primarily used in biological labeling, where it binds to these biomolecules and allows for their visualization and quantification .

Mode of Action

The mode of action of Cy 3 (Non-Sulfonated) involves its interaction with proteins and nucleic acids. It binds to these targets through covalent bonding, typically forming part of a nitrogenous heterocyclic system . This interaction results in the emission of fluorescence when the compound is excited by light of a specific wavelength .

Biochemical Pathways

The biochemical pathways affected by Cy 3 (Non-Sulfonated) are primarily those involving the proteins and nucleic acids to which it binds. These can include pathways related to gene expression, protein synthesis, and cellular signaling, among others. The exact pathways affected would depend on the specific proteins or nucleic acids that are labeled with the dye .

Result of Action

The primary result of Cy 3 (Non-Sulfonated)'s action is the emission of fluorescence upon excitation by light of a specific wavelength. This fluorescence can be detected and measured, allowing for the visualization and quantification of the proteins or nucleic acids to which the dye is bound . This can provide valuable information about the presence, location, and quantity of these biomolecules in the biological sample .

Action Environment

The action of Cy 3 (Non-Sulfonated) can be influenced by various environmental factors. For instance, the fluorescence efficiency of Cy 3 is known to be sequence-dependent, with purines in the immediate vicinity increasing the fluorescence intensity . Moreover, the fluorescence properties of Cy 3 are also affected by the solubility and rotational degrees of freedom . In non-viscous aqueous solutions, Cy 3 has rather low fluorescence efficiency and short excited state lifetimes due to its structural features . Therefore, the environment in which Cy 3 is used can significantly influence its action, efficacy, and stability .

生化分析

Biochemical Properties

Cy 3 (Non-Sulfonated) plays a crucial role in biochemical reactions, particularly in the labeling of biomolecules. It interacts with proteins and nucleic acids through covalent bonding, allowing for visualization and quantification in various assays. The dye’s high extinction coefficient and quantum yield make it an excellent choice for fluorescence-based techniques . Cy 3 (Non-Sulfonated) can be conjugated to antibodies, peptides, and other biomolecules, enabling the study of molecular interactions and cellular processes .

Cellular Effects

Cy 3 (Non-Sulfonated) has significant effects on various types of cells and cellular processes. When used as a fluorescent label, it allows researchers to track the localization and movement of biomolecules within cells. Cy 3 (Non-Sulfonated) can influence cell signaling pathways, gene expression, and cellular metabolism by providing insights into the dynamics of these processes . Its bright fluorescence and stability make it a valuable tool for studying cellular functions in real-time .

Molecular Mechanism

The mechanism of action of Cy 3 (Non-Sulfonated) involves its ability to bind to biomolecules through covalent interactions. This binding allows for the visualization of proteins and nucleic acids in various assays. Cy 3 (Non-Sulfonated) can also participate in fluorescence resonance energy transfer (FRET) experiments, where it acts as a donor or acceptor molecule, providing information on molecular interactions and distances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cy 3 (Non-Sulfonated) can change over time. The dye is known for its stability, but it can degrade under certain conditions, such as prolonged exposure to light or extreme pH levels . Long-term studies have shown that Cy 3 (Non-Sulfonated) maintains its fluorescence properties for extended periods, making it suitable for long-term experiments . Researchers should take precautions to minimize degradation and ensure accurate results.

Dosage Effects in Animal Models

The effects of Cy 3 (Non-Sulfonated) can vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not cause significant adverse effects . At high doses, Cy 3 (Non-Sulfonated) may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Researchers should carefully optimize the dosage to achieve the desired labeling without causing harm to the animals.

Metabolic Pathways

Cy 3 (Non-Sulfonated) is involved in various metabolic pathways, primarily related to its role as a fluorescent label. The dye can interact with enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels . Its interactions with biomolecules can provide valuable insights into the regulation of metabolic pathways and the dynamics of cellular metabolism .

Transport and Distribution

Within cells and tissues, Cy 3 (Non-Sulfonated) is transported and distributed through various mechanisms. The dye can interact with transporters and binding proteins, influencing its localization and accumulation . Cy 3 (Non-Sulfonated) is often used to study the distribution of biomolecules within cells, providing insights into cellular compartmentalization and trafficking .

Subcellular Localization

Cy 3 (Non-Sulfonated) exhibits specific subcellular localization patterns, which can affect its activity and function. The dye can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of Cy 3 (Non-Sulfonated) is essential for interpreting its effects on cellular processes and ensuring accurate experimental results .

准备方法

合成路线和反应条件: Cy 3 是通过一系列化学反应合成的,这些反应涉及在两个含氮杂环之间形成多甲川链。合成通常涉及在碱性条件下,将季铵盐与反应性甲川化合物缩合。 该反应在乙醇或甲醇等有机溶剂中进行,产物通过重结晶或色谱法纯化 .

工业生产方法: 在工业环境中,Cy 3 的生产涉及使用自动化反应器和连续流动工艺进行大规模合成。反应条件经过优化,以确保染料的高产率和纯度。 最终产品经过严格的质量控制措施,以满足生物和工业应用所需的标准 .

化学反应分析

反应类型: Cy 3 会发生各种化学反应,包括:

氧化: Cy 3 可以被氧化形成不同的衍生物,这可能会改变其荧光特性。

还原: 还原反应可以改变 Cy 3 的电子结构,影响其吸收和发射光谱。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

主要形成的产物: 这些反应形成的主要产物包括具有修饰光谱特性的各种 Cy 3 衍生物,这些衍生物可以针对成像和检测中的特定应用进行定制 .

相似化合物的比较

Cy 3 是菁染料家族的一部分,该家族包括几种其他具有相似结构和特性的化合物。一些类似的化合物是:

Cy 5: 另一种菁染料,具有更长的多甲川链,导致不同的吸收和发射光谱。

Cy 7: 一种具有更长多甲川链的菁染料,用于近红外成像应用。

Alexa Fluor 555: 与 Cy 3 类似的染料,但具有更高的光稳定性和亮度.

Cy 3 的独特性: Cy 3 由于其特定的光谱特性而具有独特性,这使其适合于需要可见光范围内的激发和发射的应用。 它相对高的荧光强度和稳定性使其成为许多生物和化学测定的首选选择 .

属性

IUPAC Name |

1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethylindol-1-ium-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O14S2/c1-42(2)30-26-28(62(54,55)56)16-18-32(30)44(24-9-5-7-14-40(52)60-46-36(48)20-21-37(46)49)34(42)12-11-13-35-43(3,4)31-27-29(63(57,58)59)17-19-33(31)45(35)25-10-6-8-15-41(53)61-47-38(50)22-23-39(47)51/h11-13,16-19,26-27H,5-10,14-15,20-25H2,1-4H3,(H-,54,55,56,57,58,59) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHOQEZWSNFNUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

911.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146397-20-8 | |

| Record name | Cy 3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146397-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

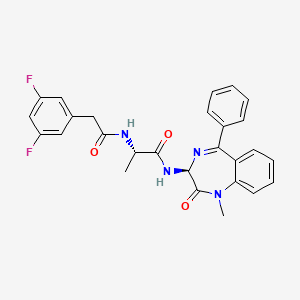

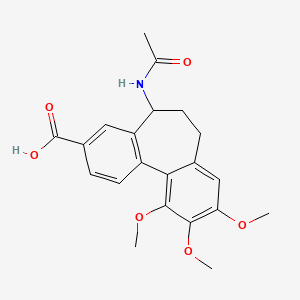

![3-Chloro-5-[(2e)-3,7-Dimethylocta-2,6-Dien-1-Yl]-4,6-Dihydroxy-2-Methylbenzaldehyde](/img/structure/B1669299.png)